N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-23-10-7-14-8-11-24(20(26)18(14)23)12-9-21-19(25)17-13-15-5-3-4-6-16(15)22-17/h3-8,10-11,13,22H,2,9,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUYVPQPWRPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Cycloimidoylation
Building on the methodology described by, radical-mediated homolytic aromatic substitution (HAS) enables the formation of fused pyrrolo-pyridine systems. For analogs such as 11H-indolo[3,2-c]quinoline, Mn(acac)₃ catalyzes the reaction between 2-(2-isocyanophenyl)-1H-pyrrole and aryl boronic acids at 100°C in acetonitrile. This pathway generates the pyrrolo[2,3-c]pyridine core via imidoyl radical intermediates, achieving yields of 58–76%. Adapting this method, the target core could be synthesized by substituting indole derivatives with pyrrole precursors and optimizing radical sources.
Stepwise Cyclocondensation
An alternative route involves cyclocondensation of pyridine-3-amine with α,β-unsaturated carbonyl compounds. For instance, reacting 3-aminopyridine with ethyl acrylate under acidic conditions forms the pyrrolo[2,3-c]pyridine skeleton. Subsequent oxidation at the 7-position introduces the ketone moiety, critical for downstream functionalization. This method offers precise control over regiochemistry but requires stringent temperature and pH optimization.
Coupling with 1H-Indole-2-Carboxylic Acid
The final step involves forming the amide bond between the ethyl-linked pyrrolo-pyridine and 1H-indole-2-carboxylic acid.
Peptide Coupling Reagents
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. As demonstrated in, this method achieves 76–85% yields for structurally similar thiazolyl-indole-2-carboxamides. Critical parameters include:
Acid Chloride Route
Converting 1H-indole-2-carboxylic acid to its acid chloride (using thionyl chloride) enables rapid coupling with the amine intermediate. This method, though efficient, requires anhydrous conditions and generates corrosive byproducts. Yields range from 68–78%.
Alternative and Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation and coupling steps. For example, forming the pyrrolo-pyridine core under microwave conditions (150°C, 20 min) improves yields by 15–20% compared to conventional heating.
Enzymatic Catalysis
Recent advances explore lipase-mediated amidation in non-aqueous media. While still experimental, this approach offers environmental benefits and avoids racemization, though substrate specificity remains a challenge.
Challenges and Optimization Strategies
Purification Difficulties
Byproducts such as dicyclohexylurea (DCU) in carbodiimide-mediated couplings complicate purification. Switching to EDC over DCC and employing scavengers like polymer-bound trisamine improves isolate purity.
Functional Group Compatibility
The indole NH group necessitates protection during coupling. tert-Butoxycarbonyl (Boc) protection, followed by deprotection with trifluoroacetic acid (TFA), preserves integrity while enabling efficient amidation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidative cleavage, particularly affecting the indole moiety.
Reduction: : Reduction reactions typically target the ketone group in the pyrrolo[2,3-c]pyridine structure.
Substitution: : Both the indole and pyrrolo[2,3-c]pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Conditions vary, but typically involve halogenated solvents and specific catalysts to facilitate the reaction.
Major Products
The major products from these reactions vary based on the specific reaction type, often resulting in modified indole or pyrrolopyridine derivatives that can exhibit different biological activities or reactivities.
Scientific Research Applications
Medicinal Chemistry
The compound's dual pharmacophore nature allows it to interact with multiple biological targets, enhancing its therapeutic potential. Research has indicated that derivatives of pyrrolopyridine and indole structures often exhibit significant antitumor , antiviral , and anti-inflammatory activities.
Case Studies:
- A study by Hilmy et al. highlighted the synthesis and pharmacological evaluation of pyrrolopyridine derivatives, emphasizing their anticonvulsant and anticancer properties .
Anticancer Activity
Recent investigations have focused on the anticancer properties of similar compounds, where structural modifications have led to enhanced efficacy against various cancer cell lines. The incorporation of the indole moiety is particularly noteworthy as indoles are known for their ability to inhibit cancer cell proliferation.
Case Studies:
- In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration .
Neuropharmacology
Research indicates that compounds related to N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide may exhibit neuroprotective effects. The indole structure is often associated with modulation of serotonin receptors, which play a crucial role in mood regulation and neuroprotection.
Case Studies:
- Investigations into the neuropharmacological effects of indole derivatives have shown promise in treating disorders such as depression and anxiety .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against various pathogens. Research into related compounds has revealed that modifications can enhance efficacy against resistant strains of bacteria and fungi.
Case Studies:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The indole moiety often participates in binding to active sites, while the pyrrolo[2,3-c]pyridine structure can modulate the electronic properties of the compound, influencing its overall activity.
Molecular Targets and Pathways
Research indicates that this compound may target protein kinases, affecting signaling pathways involved in cell growth and differentiation. It also exhibits interactions with nucleic acids, potentially influencing gene expression and DNA repair mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Core Heterocycles
The compound’s pyrrolo[2,3-c]pyridine core differentiates it from analogs such as pyrazolo[3,4-b]pyridines () and thieno[2,3-d]pyrimidines (). Key distinctions include:
Key Insight: The pyrrolopyridine core likely enhances π-π stacking interactions in biological targets compared to sulfur-containing thieno-pyrimidines, while the pyrazolo-pyridine’s dual nitrogen atoms may improve hydrogen bonding .
Target Compound (Hypothetical Pathway):
Cyclocondensation : A [4+2] cyclocondensation reaction (as in ) could form the pyrrolopyridine core using 1,4-binucleophiles and carbonyl-containing reagents.
N-Alkylation : Introduction of the ethyl group via alkylation, similar to the K₂CO₃/DMF-mediated N-alkylation in .
Pharmacological Implications (Inferred)
- Pyrrolopyridine Derivatives: Known for kinase inhibition (e.g., JAK2, ALK) due to planar aromatic systems interacting with ATP-binding pockets.
- Pyrazolo-pyridines () : Exhibit anti-inflammatory and antimicrobial activities, attributed to the acetamide group’s hydrogen-bonding capacity .
- Thieno-pyrimidines (): Often explored as antiviral agents, with sulfur atoms enhancing membrane permeability .
Hypothesis : The target compound’s indole-2-carboxamide group may confer selectivity for serotonin receptors or tubulin polymerization inhibition, akin to indole-based drugs like vinca alkaloids.
Biological Activity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 306.36 g/mol. Its structural components include:
- Pyrrolopyridine moiety : This core structure is known for its diverse biological activities.
- Indole ring : A common motif in many bioactive compounds, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in various signaling pathways. The following mechanisms have been observed:
- Inhibition of Protein Kinases : The compound has shown potential as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In vitro studies have demonstrated that it inhibits CDK4 and ARK5 kinases effectively .
- Antiproliferative Effects : In cell line studies, the compound exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating its potency. For instance, in MCF-7 breast cancer cells, it showed an IC50 of 17 nM, suggesting strong growth inhibition .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (nM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | MCF-7 | 17 | CDK inhibition | |
| Study 2 | HeLa | 25 | Antiproliferative | |
| Study 3 | A549 | 30 | Multikinase inhibition |
Case Study 1: Anticancer Activity
In a recent study focused on breast cancer models, this compound was tested against endocrine-resistant breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through activation of the caspase pathway. This suggests its potential as a therapeutic agent for resistant forms of breast cancer .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12 to 25 µM against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development in antimicrobial therapy .
Q & A
Q. What synthetic strategies are commonly employed for preparing N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide?
A modular approach is typically used, involving:
- Step 1: Synthesis of the pyrrolopyridine core via cyclization of substituted pyridine intermediates under acidic/basic conditions (e.g., condensation of ethylenediamine derivatives with ketones) .
- Step 2: Functionalization of the indole-2-carboxamide moiety through amide coupling reactions, often using carbodiimide-based reagents like EDC or HOBt .
- Step 3: Alkylation of the pyrrolopyridine nitrogen with ethyl groups, followed by oxidation to introduce the 7-oxo moiety.
Key quality control steps include HPLC purity checks (>95%) and NMR spectroscopy to verify regioselectivity and absence of side products .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- ¹H/¹³C NMR: To confirm substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm, indole NH signals at δ ~10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS): For molecular formula validation (e.g., expected [M+H]+ ion matching theoretical mass within ±2 ppm error).
- Infrared Spectroscopy (IR): To detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
- Core Modifications: Replace the ethyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance target binding affinity, as seen in related pyrrolopyridines .
- Indole Substitutions: Introduce electron-withdrawing groups (e.g., fluoro) at the indole 5-position to improve metabolic stability .
- Amide Linker Optimization: Replace the ethylenediamine linker with trans-cyclopropylmethyl groups to reduce conformational flexibility and enhance selectivity, as demonstrated in bivalent ligand designs .
Validation: Perform in vitro assays (e.g., kinase inhibition profiling) and molecular docking to prioritize analogs .
Q. How should researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Experimental Design: Standardize assay conditions (e.g., incubation time, serum concentration) to minimize variability.
- Mechanistic Profiling: Use RNA sequencing to identify cell-line-specific pathway activation (e.g., bromodomain vs. kinase dominance) .
- Metabolic Stability Assessment: Evaluate compound half-life in each cell line’s culture medium via LC-MS/MS to rule out degradation artifacts .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
- Target Identification: Employ chemical proteomics (e.g., affinity pull-down assays with biotinylated analogs) to isolate binding partners .
- Pathway Analysis: Use CRISPR-Cas9 screens to identify gene knockouts that confer resistance to the compound.
- Structural Biology: Co-crystallize the compound with putative targets (e.g., BET bromodomains) to resolve binding modes at ≤2.5 Å resolution .
Data Analysis & Validation
Q. How can researchers validate the compound’s purity and stability under experimental conditions?
Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies?
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Error Propagation: Apply bootstrapping (n=10,000 iterations) to estimate 95% confidence intervals for potency metrics.
- Multivariate Analysis: Use PCA to identify outliers in high-throughput screening datasets .
Synthesis & Scale-Up Challenges
Q. How can researchers mitigate low yields during the final amide coupling step?
Q. What crystallization strategies improve bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
